molecular formula C7H8N2O2 B1314800 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde CAS No. 623565-63-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

Cat. No.: B1314800
CAS No.: 623565-63-9
M. Wt: 152.15 g/mol
InChI Key: HRVCHPXADXEUPW-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is a heterocyclic compound that features a fused pyrazole and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the pyrazole ring. The oxazine ring is then formed through an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    Pyrazolo[1,5-a]pyridine-2-carboxylic acid: A related compound with a different ring system.

Uniqueness

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCHPXADXEUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474375
Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-63-9
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623565-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

To the stirred solution of 2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol (2.08 g, 13.5 mmol) in 60 ml of CH3Cl was added 9.38 g of MnO2. The suspension was refluxed for 2 hour under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated to give yellow oil. The product was purified by chromatography. 2.15 g of the product was obtained (78%).
Name
2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9.38 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
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6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Reactant of Route 3
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Reactant of Route 4
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Reactant of Route 5
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Reactant of Route 6
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

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